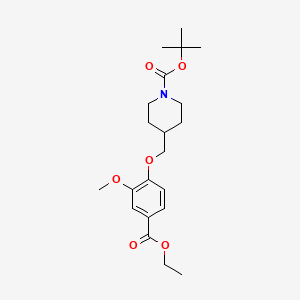

tert-Butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate

描述

Chemical Structure and Key Features The compound "tert-Butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate" features a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. At the 4-position, a phenoxymethyl moiety is attached, where the phenyl ring is further substituted with a 2-methoxy and a 4-ethoxycarbonyl group. This combination of substituents confers distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis.

属性

IUPAC Name |

tert-butyl 4-[(4-ethoxycarbonyl-2-methoxyphenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO6/c1-6-26-19(23)16-7-8-17(18(13-16)25-5)27-14-15-9-11-22(12-10-15)20(24)28-21(2,3)4/h7-8,13,15H,6,9-12,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTLVKDBACKIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619236 | |

| Record name | tert-Butyl 4-{[4-(ethoxycarbonyl)-2-methoxyphenoxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264208-58-4 | |

| Record name | tert-Butyl 4-{[4-(ethoxycarbonyl)-2-methoxyphenoxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: : This can be achieved through the cyclization of a linear precursor containing the appropriate functional groups.

Introduction of the Methoxyphenyl Group: : This involves the reaction of the piperidine intermediate with a methoxyphenyl derivative under suitable conditions.

Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of catalysts, controlled temperatures, and pressures to ensure the reactions proceed smoothly and with high purity.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The methoxyphenyl group can be oxidized to form the corresponding quinone derivative.

Reduction: : The carbonyl group in the ethoxycarbonyl moiety can be reduced to an alcohol.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of quinone derivatives.

Reduction: : Formation of ethyl 4-(4-(ethoxycarbonyl)-2-methoxyphenoxy)methylpiperidine-1-carboxylate.

Substitution: : Formation of various substituted piperidines depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Tert-butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate has potential applications in drug development due to its structural features that may interact with biological targets:

- Anticancer Activity : Compounds with similar piperidine structures have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications in the phenolic moiety can enhance anticancer properties by affecting receptor binding and cellular uptake.

- Neuropharmacology : The piperidine framework is prevalent in compounds targeting neurotransmitter systems. This compound may exhibit activity on dopamine or serotonin receptors, warranting further investigation into its neuropharmacological effects.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various biologically active molecules:

- Building Block for Complex Molecules : Its unique functional groups allow for further derivatization, making it a valuable building block in organic synthesis. For example, modifications can lead to derivatives that exhibit enhanced pharmacological profiles.

- Reagent in Chemical Reactions : The presence of the carboxylate group allows it to participate in various chemical reactions, such as nucleophilic substitutions or coupling reactions, facilitating the formation of more complex structures.

Case Study 1: Anticancer Properties

A study conducted on related piperidine derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The introduction of ethoxycarbonyl and methoxy groups was found to enhance activity due to increased lipophilicity and improved receptor interactions.

Case Study 2: Neuropharmacological Activity

Research highlighted the potential of piperidine derivatives as selective serotonin reuptake inhibitors (SSRIs). Compounds structurally similar to tert-butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate were evaluated for their binding affinity to serotonin transporters, showing promising results that suggest further exploration into their use as antidepressants.

作用机制

The exact mechanism of action of tert-Butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate depends on its specific biological target. Generally, it may involve binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its biological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Physicochemical and Reactivity Comparisons

- Electron-Withdrawing Groups : The target compound’s 4-ethoxycarbonyl group increases electrophilicity compared to methoxycarbonyl or nitrile-substituted analogues, making it more reactive in nucleophilic acyl substitutions .

- Solubility: Cyclopropane-containing derivatives () exhibit lower polarity and solubility in polar solvents (e.g., DMSO) compared to phenoxy-substituted compounds, which may have better solubility due to ester groups .

生物活性

tert-Butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate is a derivative of piperidine that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound serves as an intermediate in the synthesis of Vandetanib, a drug approved for the treatment of metastatic medullary thyroid cancer (MTC) and other malignancies. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- IUPAC Name : tert-Butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate

- CAS Number : 264208-58-4

- Molecular Weight : 393.47 g/mol

The biological activity of this compound primarily revolves around its role as a VEGF (Vascular Endothelial Growth Factor) inhibitor. By inhibiting VEGF, it disrupts angiogenesis—the process through which new blood vessels form from existing ones—which is critical for tumor growth and metastasis. This mechanism is similar to that of Vandetanib, which targets multiple receptor tyrosine kinases involved in tumor growth and vascularization.

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives, including the tert-butyl compound. A structure-activity relationship (SAR) analysis indicated that modifications to the piperidine scaffold can enhance potency against various cancer cell lines, particularly in inhibiting the proliferation of cells associated with breast and lung cancers .

Table 1: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| VEGF Inhibition | Reduces tumor growth | |

| Cytotoxicity in Cancer Cells | Induces apoptosis | |

| Antimicrobial Properties | Potential against Mycobacterium tuberculosis |

Case Studies

- Vandetanib Synthesis : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate was documented as a key step in producing Vandetanib. This compound exhibited significant inhibition of tumor growth in preclinical models, showcasing its potential as an effective therapeutic agent .

- SAR Studies : A comprehensive SAR study on piperidine derivatives revealed that modifications to the ethoxycarbonyl and methoxy groups could enhance biological activity against specific targets within cancer pathways. The findings suggested that optimizing these substituents could lead to more effective anticancer agents .

常见问题

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves coupling tert-butyl piperidine derivatives with phenoxy-methyl intermediates. For example, tert-butyl chloroformate is reacted with amine-containing intermediates under basic conditions (e.g., triethylamine in dichloromethane) . Key variables include:

- Solvent selection: Dichloromethane or THF for anhydrous conditions.

- Temperature: Room temperature for coupling reactions; elevated temperatures (40–60°C) for cyclization steps.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like unreacted chloroformate .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods due to potential inhalation hazards (Category 4 acute toxicity per EU-GHS) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Q. How can the compound’s stability be assessed under different storage conditions?

- Methodological Answer:

- Stability Tests:

- Thermal Stability: Store aliquots at –20°C, 4°C, and room temperature; monitor decomposition via HPLC over 1–3 months .

- Light Sensitivity: Compare NMR spectra of samples stored in amber vs. clear glass vials .

- Degradation Indicators: Presence of free piperidine (δ ~3.2 ppm in ¹H NMR) or tert-butanol by GC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. mass spec) be resolved during structural characterization?

- Methodological Answer:

- Cross-Validation:

- NMR: Assign peaks using 2D experiments (COSY, HSQC) to confirm piperidine ring protons and ethoxycarbonyl groups .

- Mass Spec: High-resolution ESI-MS to distinguish isotopic patterns (e.g., chlorine adducts vs. molecular ion) .

- Impurity Analysis: Use preparative HPLC to isolate minor components and re-analyze .

Q. What strategies are effective for improving yield in multi-step syntheses involving this compound?

- Methodological Answer:

- Intermediate Trapping: Quench reactive intermediates (e.g., carbamates) with scavengers like polymer-bound amines .

- Catalysis: Use Pd/C or enzyme-mediated reactions for stereoselective steps .

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction kinetics and adjust parameters in real time .

Q. How can the compound’s reactivity with strong oxidizing agents be mitigated during functional group transformations?

- Methodological Answer:

- Protecting Groups: Temporarily mask the piperidine nitrogen with Boc or Fmoc groups to prevent undesired oxidation .

- Solvent Choice: Use aprotic solvents (e.g., DMF) to stabilize intermediates during oxidation .

- Redox Buffers: Add catalytic amounts of ascorbic acid to scavenge free radicals .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental solubility data?

- Methodological Answer:

- Solubility Testing: Use shake-flask method with UV-Vis quantification in buffers (pH 1–10) to map pH-dependent solubility .

- Computational Adjustments: Refine COSMO-RS models using experimental data to account for hydrogen bonding with the methoxyphenoxy group .

Research Design Considerations

Q. What in vitro assays are suitable for studying this compound’s biological interactions?

- Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with Z′-factor >0.5 to ensure robustness .

- Cellular Uptake: Radiolabel the ethoxycarbonyl group with ¹⁴C and measure accumulation in cell lines via scintillation counting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。